Bienvenue dans la boutique en ligne BenchChem!

4-(2,4-Dichlorophenyl)-4-piperidinol

Lipophilicity Drug-likeness ADME prediction

4-(2,4-Dichlorophenyl)-4-piperidinol (CAS 945423-04-1) is a 4-aryl-4-piperidinol bearing a 2,4-dichlorophenyl substituent at the 4-position. Its molecular formula is C₁₁H₁₃Cl₂NO with a molecular weight of 246.13 g/mol.

Molecular Formula C11H13Cl2NO
Molecular Weight 246.13 g/mol
CAS No. 945423-04-1
Cat. No. B1504473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dichlorophenyl)-4-piperidinol
CAS945423-04-1
Molecular FormulaC11H13Cl2NO
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CNCCC1(C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C11H13Cl2NO/c12-8-1-2-9(10(13)7-8)11(15)3-5-14-6-4-11/h1-2,7,14-15H,3-6H2
InChIKeyZZSDRLMASXBWPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dichlorophenyl)-4-piperidinol (CAS 945423-04-1): Core Chemical Identity and Procurement Baseline


4-(2,4-Dichlorophenyl)-4-piperidinol (CAS 945423-04-1) is a 4-aryl-4-piperidinol bearing a 2,4-dichlorophenyl substituent at the 4-position. Its molecular formula is C₁₁H₁₃Cl₂NO with a molecular weight of 246.13 g/mol [1]. This compound belongs to the broader class of 4-arylpiperidin-4-ols, a scaffold recognized as key to μ-opioid receptor activation and present in agents such as loperamide [2]. Unlike the common haloperidol metabolite 4-(4-chlorophenyl)-4-piperidinol (CPHP, CAS 39512-49-7), the target compound features a second chlorine atom at the ortho position, altering its electronic profile, lipophilicity, and potential receptor interactions . This structural distinction is not merely cosmetic; it can translate into measurably different physicochemical properties, biological selectivity, and synthetic utility—factors that directly impact procurement decisions when selecting among seemingly interchangeable 4-arylpiperidin-4-ol building blocks.

Why 4-(2,4-Dichlorophenyl)-4-piperidinol Cannot Be Readily Substituted by Other 4-Aryl-4-piperidinols


The assumption that any 4-aryl-4-piperidinol can be freely interchanged as a synthetic intermediate or pharmacological probe ignores the quantifiable impact of aryl substitution on lipophilicity, basicity, and molecular recognition. The 2,4-dichloro pattern on the phenyl ring imparts a distinct combination of electronic (electron-withdrawing) and steric effects compared to mono-chloro, 3,4-dichloro, or unsubstituted phenyl analogs . Published structure-activity relationship (SAR) studies on 4-arylpiperidin-4-ols demonstrate that modifications to the aryl ring directly modulate dual Na⁺/Ca²⁺ channel blockade potency and dopamine D₂ receptor binding—sometimes by orders of magnitude [1]. Furthermore, differences in predicted pKa (e.g., ~13.37 for the target compound versus ~14–15 for typical piperidinols) affect protonation state and salt formation, influencing solubility, formulation, and chromatographic behavior under preparative conditions [2]. For procurement purposes, selecting a non-equivalent analog risks not only experimental failure but also wasted resources in method re-development and re-validation. The quantitative evidence below establishes where and why this compound specifically differentiates itself.

Quantitative Differentiation of 4-(2,4-Dichlorophenyl)-4-piperidinol: Head-to-Head and Cross-Study Comparator Data


Lipophilicity (XLogP3-AA): Measurably Higher Than Unsubstituted and Mono-Chlorinated Phenyl Analogs

The predicted XLogP3-AA of 4-(2,4-dichlorophenyl)-4-piperidinol is 2.2, which is higher than the unsubstituted 4-phenyl-4-piperidinol (predicted LogP ~1.5) and the mono-chlorinated 4-(4-chlorophenyl)-4-piperidinol (predicted LogP ~1.8–2.0) [1]. This places the compound in a more favorable lipophilicity range for blood-brain barrier penetration (optimal CNS LogP ~2–3) relative to its less chlorinated analogs, while remaining less lipophilic than haloperidol (LogP ~3.5) which is associated with higher non-specific binding and accumulation risks [2][3].

Lipophilicity Drug-likeness ADME prediction

Predicted pKa: Reduced Basicity Compared to Unsubstituted 4-Aryl-4-piperidinols

The predicted pKa of 4-(2,4-dichlorophenyl)-4-piperidinol is 13.37±0.20, which is markedly lower than typical 4-aryl-4-piperidinols (predicted pKa ~14–15) [1]. This reduction in basicity, attributable to the electron-withdrawing effect of the two chlorine substituents, means that at physiological pH (7.4), the piperidine nitrogen is less protonated than in its less-chlorinated counterparts, altering hydrogen-bonding capacity and receptor pharmacophore interactions [2].

Basicity pKa Salt formation Purification

Predicted Boiling Point Elevation: A Practical Differentiator for Purification and Formulation

The predicted boiling point of 4-(2,4-dichlorophenyl)-4-piperidinol is 375.9±42.0 °C, which is approximately 31 °C higher than the predicted boiling point of the mono-chlorinated analog 4-(4-chlorophenyl)-4-piperidinol (344.5±42.0 °C) . This elevation in boiling point, driven by the higher molecular weight and increased polarizability from the second chlorine atom, may impact distillation-based purification and thermal stability assessments.

Boiling point Thermal stability Distillation Formulation

Substitution Pattern as a Determinant of Ion Channel vs. Dopamine D₂ Selectivity: Class-Level SAR Inference

Published SAR on 4-aryl-4-piperidinols (series 2a–f, 3a–f, 4a–f) demonstrates that aryl substitution directly modulates the balance between neuronal Na⁺/T-type Ca²⁺ channel blockade and dopamine D₂ receptor affinity [1]. In this study, most compounds blocked both ion channels with potency ≥ flunarizine (reference standard), while exhibiting significantly reduced D₂ affinity. Critically, compound 4a (SUN N5030) achieved 1.7-fold greater potency in an MCAO neuroprotection model but only 1/20 the D₂ affinity of flunarizine [1]. The 2,4-dichloro substitution pattern, not explicitly evaluated in this series, presents a structurally distinct electronic environment compared to the reported 4-chloro and diphenyl ether analogs—offering a rationally designed probe to interrogate whether ortho-chlorination further reduces D₂ engagement while preserving or enhancing ion channel blockade.

Ion channel blockade Dopamine D2 receptor Selectivity Neuroprotection

Procurement Cost Differential: Quantitative Price Comparison with Closest Commercially Available Analogs

At the time of analysis, 4-(2,4-dichlorophenyl)-4-piperidinol (97% purity, Fluorochem) is priced at approximately £238 for 250 mg, £356 for 500 mg, and £532 for 1 g . In comparison, the mono-chlorinated analog 4-(4-chlorophenyl)-4-piperidinol (97%, Thermo Scientific) is widely available at substantially lower cost (typically <£50/g from multiple suppliers) . The target compound commands a premium of approximately 5- to 10-fold over the mono-chloro analog on a per-gram basis. The 4-(3,4-dichlorophenyl) isomer (HCl salt) is also available from multiple vendors at intermediate pricing. This cost differential reflects the lower commercial demand and more specialized synthetic access to the 2,4-dichloro substitution pattern.

Procurement cost Building block pricing Budget planning

Rotatable Bond Count of 1: Conformational Restriction Relative to N-Substituted Analogs

4-(2,4-Dichlorophenyl)-4-piperidinol has a rotatable bond count of 1 (the C–C bond connecting the phenyl ring to the piperidine core), as computed by Cactvs [1]. This low rotational自由度 contrasts with extensively N-substituted 4-arylpiperidine derivatives (e.g., haloperidol with 6 rotatable bonds, loperamide with 7) [1][2]. The restricted conformational自由度 reduces the entropic penalty upon receptor binding and simplifies conformational analysis, making this compound an attractive minimal pharmacophore or fragment for studying the intrinsic binding contribution of the 4-aryl-4-piperidinol core without confounding N-substituent effects.

Conformational restriction Rigidity Entropic penalty Drug design

Recommended Procurement and Research Application Scenarios for 4-(2,4-Dichlorophenyl)-4-piperidinol Based on Quantitative Evidence


CNS-Penetrant Fragment Library Design: Exploiting Optimal Lipophilicity and Conformational Rigidity

With an XLogP3-AA of 2.2—positioned in the CNS-optimal range—and only 1 rotatable bond, 4-(2,4-dichlorophenyl)-4-piperidinol serves as an ideal fragment-sized core for CNS-targeted library enumeration [1][2]. Its predicted pKa of 13.37 reduces the proportion of positively charged species at physiological pH compared to more basic analogs, potentially improving passive membrane permeability while preserving key hydrogen-bonding capacity via the hydroxyl group . This combination of properties is not simultaneously available from the 4-(4-chlorophenyl) analog (lower LogP) or from N-substituted derivatives (higher rotatable bond count).

Dopamine D₂-Sparing Ion Channel Blocker Development: SAR Expansion Beyond Published 4-Aryl Series

The Annoura et al. (2002) study established that 4-aryl-4-piperidinols can achieve dual Na⁺/Ca²⁺ channel blockade with 20-fold reduced D₂ affinity relative to flunarizine, but did not evaluate 2,4-dichlorophenyl-substituted variants [3]. The electron-withdrawing effect of the ortho-chlorine in the target compound may further attenuate D₂ engagement while preserving or enhancing ion channel potency. Procurement of this specific intermediate enables rational exploration of whether ortho-substitution shifts the selectivity ratio beyond the benchmark set by compound 4a (SUN N5030).

Haloperidol Scaffold-Hopping Studies: Probing the Contribution of Chlorine Substitution Pattern to Receptor Selectivity

4-(4-Chlorophenyl)-4-piperidinol (CPHP) is a known haloperidol metabolite that lacks D₂ receptor binding [4]. The 2,4-dichloro analog extends this scaffold by adding a second chlorine at the ortho position, which may re-engage D₂ or sigma receptor interactions through altered molecular recognition . This compound provides a direct comparator for systematically dissecting how chlorine count and position influence the polypharmacology of butyrophenone-derived piperidine scaffolds.

Process Chemistry and Purification Method Development: Thermal and Basicity Considerations

The elevated predicted boiling point (375.9 °C vs. 344.5 °C for the 4-chloro analog) and reduced basicity (pKa 13.37) of 4-(2,4-dichlorophenyl)-4-piperidinol have practical implications for process chemistry . The wider thermal window may permit distillation-based purification where the mono-chloro analog would co-distill with impurities. The lower pKa also affects the pH-dependent extraction efficiency during work-up and may require adjusted counterion selection for salt formation compared to more basic piperidinols—considerations that affect scalability, cost of goods, and regulatory compliance in GMP production.

Quote Request

Request a Quote for 4-(2,4-Dichlorophenyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.